2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one

PIM Kinase Inhibitor Isothiazole Substitution Pattern

2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one (CAS 951900-41-7) is an N-aryl isothiazol-3(2H)-one derivative containing a 2,4-difluorophenyl substituent on the isothiazolone nitrogen. The isothiazol-3-one scaffold is recognized as a privileged structure in medicinal chemistry, appearing in inhibitors of PIM kinases , histone acetyltransferases (HATs) , and bacterial type II topoisomerases.

Molecular Formula C9H5F2NOS
Molecular Weight 213.21 g/mol
Cat. No. B7851296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one
Molecular FormulaC9H5F2NOS
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)N2C(=O)C=CS2
InChIInChI=1S/C9H5F2NOS/c10-6-1-2-8(7(11)5-6)12-9(13)3-4-14-12/h1-5H
InChIKeyJADAOSXHOPYZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one: Isothiazolone Scaffold for PIM Kinase and HAT Inhibitor Programs


2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one (CAS 951900-41-7) is an N-aryl isothiazol-3(2H)-one derivative containing a 2,4-difluorophenyl substituent on the isothiazolone nitrogen. The isothiazol-3-one scaffold is recognized as a privileged structure in medicinal chemistry, appearing in inhibitors of PIM kinases [1], histone acetyltransferases (HATs) [2], and bacterial type II topoisomerases [3]. This specific compound is supplied at 97% purity and is utilized as a building block in kinase inhibitor synthesis programs .

Why 2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one Cannot Be Replaced by Unsubstituted or Mono-Fluoro Isothiazolone Analogs


The substitution pattern on the N-phenyl ring of isothiazol-3-ones directly modulates electronic character, target binding, and biological selectivity. Compound-specific data is limited for this molecule. However, patent and literature evidence indicate that the 2,4-difluorophenyl configuration is distinct from the 2,6-difluorophenyl pattern dominant in PIM kinase patents [1], and SAR studies show that phenyl ring substitution critically influences HAT inhibitory potency, with unsubstituted N-phenyl derivatives displaying IC50 values of 3–5 μM [2]. Generic substitution or use of the unsubstituted analog (2-phenylisothiazol-3-one) thus carries a high risk of altered activity and selectivity.

Quantitative Differentiation Evidence for 2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one Against Closest Analogs


2,4-Difluorophenyl Substitution vs. 2,6-Difluorophenyl in PIM Kinase Patent Space

PIM kinase patent US9458151B2 exemplifies multiple isothiazole-based inhibitors exclusively bearing 2,6-difluorophenyl or 2,6-dichlorophenyl groups; no 2,4-difluorophenyl derivative is claimed or exemplified [1]. The 2,4-difluorophenyl isomer of the target compound offers a distinct electronic and steric profile that may confer differential PIM isoform selectivity or pharmacokinetics.

PIM Kinase Inhibitor Isothiazole Substitution Pattern

Purity Specification of 97% vs. Unspecified Purity of Generic Analogs

The target compound is supplied at a verified purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the unsubstituted parent 2-phenylisothiazol-3(2H)-one is available from multiple vendors without standardized purity specifications, introducing batch-to-batch variability in downstream synthesis .

Purity Quality Control Building Block

Physicochemical Differentiation: Density Predictions vs. Mono-Fluoro Analog

The target compound has a predicted density of 1.505 ± 0.06 g/cm³ (20 °C, 760 mmHg) . While no direct experimental comparison is available, the presence of two electronegative fluorine atoms is expected to increase density relative to the mono-fluoro analog 2-(4-fluorophenyl)isothiazol-3(2H)-one, for which density data are not publicly reported.

Physicochemical Properties Density Lead Optimization

Isothiazolone Scaffold HAT Inhibitory Potency as Class Baseline

In the HAT inhibitor series, unsubstituted N-phenyl isothiazolones (hit compounds 1 and 2) display IC50 values of 3 μM and 5 μM against PCAF/GCN5, establishing a class baseline [1]. SAR studies indicate that variations in N-phenyl substitution modulate potency; the 2,4-difluorophenyl derivative occupies an underexplored region of this SAR space with no published IC50 data.

Histone Acetyltransferase HAT Inhibition Isothiazolone SAR

Boiling Point as an Indicator of Thermal Stability Relative to Unsubstituted Analog

The target compound has a predicted boiling point of 303.5 ± 52.0 °C at 760 mmHg . The unsubstituted 2-phenylisothiazol-3(2H)-one has a reported boiling point of approximately 285 °C (predicted) , suggesting that the 2,4-difluoro substitution may confer modestly higher thermal stability.

Thermal Stability Boiling Point Process Chemistry

Recommended Application Scenarios for 2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one Based on Available Evidence


Exploratory SAR Expansion of PIM Kinase Inhibitor Chemical Space

The 2,4-difluorophenyl substitution pattern is absent from all exemplified compounds in key PIM kinase inhibitor patent US9458151B2, which exclusively describes 2,6-difluorophenyl derivatives [1]. Procurement of this compound enables medicinal chemistry teams to probe whether the 2,4-difluoro regioisomer yields differentiated PIM isoform selectivity or ADME properties relative to the 2,6-difluoro series.

Histone Acetyltransferase (HAT) Inhibitor Lead Optimization

The isothiazolone scaffold has validated HAT inhibitory activity with IC50 values of 3–5 μM for unsubstituted N-phenyl derivatives [2]. The 2,4-difluorophenyl variant occupies SAR space not explored in the Gorsuch et al. study, offering an opportunity to improve potency and selectivity through fluorine-mediated electronic modulation.

Synthetic Intermediate for Isothiazole-Containing Bioactive Molecules

The compound serves as a versatile building block for constructing more elaborate isothiazole-based structures, including those described in PIM kinase [1] and HAT inhibitor programs. Its 97% purity with batch QC documentation (NMR, HPLC, GC) makes it suitable for multi-step synthetic routes requiring high-purity starting materials.

Physicochemical Profiling of Fluorinated Isothiazolone Series

With a predicted density of 1.505 g/cm³ and boiling point of 303.5 °C , this compound can serve as a reference standard for computational modeling and experimental determination of physicochemical properties within a fluorinated N-aryl isothiazolone series, supporting lead optimization campaigns.

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